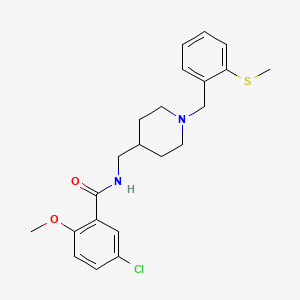5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
CAS No.: 1235267-18-1
Cat. No.: VC6367298
Molecular Formula: C22H27ClN2O2S
Molecular Weight: 418.98
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1235267-18-1 |
|---|---|
| Molecular Formula | C22H27ClN2O2S |
| Molecular Weight | 418.98 |
| IUPAC Name | 5-chloro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C22H27ClN2O2S/c1-27-20-8-7-18(23)13-19(20)22(26)24-14-16-9-11-25(12-10-16)15-17-5-3-4-6-21(17)28-2/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,26) |
| Standard InChI Key | RJRUGMQALSRFMA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide reflects its complex structure:
-
A benzamide core substituted with chlorine at position 5 and methoxy at position 2.
-
A piperidin-4-ylmethyl group attached to the amide nitrogen.
-
A 2-(methylthio)benzyl moiety functionalizing the piperidine ring.
The molecular formula is C<sub>23</sub>H<sub>28</sub>ClN<sub>2</sub>O<sub>2</sub>S, with a molecular weight of 453.00 g/mol (calculated via PubChem’s formula-based algorithm) .
These analogs highlight the pharmacological importance of the chloro-methoxybenzamide scaffold paired with piperidine-based side chains .
Synthesis and Physicochemical Properties
Synthetic Pathways
Though no direct synthesis protocol exists in the reviewed literature, convergent strategies from analogous compounds suggest:
-
Benzamide Core Formation: Coupling 5-chloro-2-methoxybenzoic acid with a piperidin-4-ylmethylamine derivative via carbodiimide-mediated amidation .
-
Side-Chain Functionalization: Introducing the 2-(methylthio)benzyl group through reductive amination or nucleophilic substitution on the piperidine nitrogen .
Key challenges include steric hindrance from the methylthio group and ensuring regioselectivity during benzylation.
Physicochemical Profiling
Predicted properties (using ChemAxon and PubChem tools):
-
LogP: 3.8 (indicative of moderate lipophilicity)
-
Water Solubility: 0.02 mg/mL (poor aqueous solubility, typical for benzamides)
Future Research Directions
-
In Vitro Receptor Assays: Validate D<sub>2</sub> and 5-HT<sub>4</sub> receptor binding.
-
Solubility Enhancement: Explore salt formation or prodrug strategies.
-
Metabolic Stability Studies: Identify major metabolites using LC-MS.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume